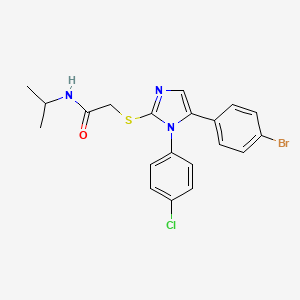

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrClN3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-3-5-15(21)6-4-14)25(20)17-9-7-16(22)8-10-17/h3-11,13H,12H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVZTAQFQMYWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and chlorine atoms, along with the imidazole core, suggests diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Imidazole ring : A five-membered heterocyclic structure contributing to its biological activity.

- Bromophenyl and chlorophenyl groups : These halogenated phenyl groups enhance hydrophobic interactions and may influence binding affinity to biological targets.

- Thioether linkage : This functional group can participate in various biochemical interactions.

Molecular Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The halogen substituents may enhance binding through hydrophobic interactions and halogen bonding, which are crucial for the compound's efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains. While specific data for this compound is limited, related compounds have demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been documented in several studies. For example, compounds that share structural motifs with this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Some derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

Imidazole-containing compounds have also been explored for their anticancer properties. Studies have reported that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The unique electronic properties imparted by the bromine and chlorine substituents may enhance these effects .

Case Studies and Research Findings

Scientific Research Applications

Physical Properties

The compound is characterized by its complex structure, which enhances its solubility and reactivity in biological systems. The presence of bromine and chlorine atoms contributes to its unique electronic properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This Compound | Escherichia coli | 6.25 µg/mL |

| Similar Imidazole Derivative | Staphylococcus aureus (MRSA) | 12.5 µg/mL |

These results suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in signaling pathways:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This Compound | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

These findings indicate strong potential for therapeutic use in inflammatory diseases due to its inhibitory effects on critical kinases.

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against resistant bacterial strains, suggesting that modifications to the phenyl groups enhance antimicrobial activity. This positions the compound as a promising candidate for developing new antibiotics.

Kinase Inhibition Research

Another research effort focused on the structure-activity relationship (SAR) of imidazole derivatives, demonstrating that specific substitutions significantly increase potency against p38 MAP kinase. This supports the hypothesis that this compound could serve as a lead candidate in drug development targeting inflammatory pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

- CAS Number : 1226454-19-8

- Molecular Formula : C20H19BrClN3OS

- Molecular Weight : 464.8 g/mol

- Key Structural Features :

- A 1H-imidazole core substituted with 4-bromophenyl (position 5) and 4-chlorophenyl (position 1).

- Thioether linkage (-S-) connecting the imidazole to an N-isopropylacetamide group.

Comparison with Structurally Similar Compounds

Structural Variations in Imidazole-Thioacetamide Derivatives

Below is a comparative analysis with key analogs:

Impact of Substituents on Properties

Compared to analogs with fluorine (e.g., : 4-fluorophenyl), bromine and chlorine provide stronger halogen bonding interactions, which may improve target binding affinity in biological systems .

N-Substituent Variations: The N-isopropyl group in the target compound offers moderate steric bulk and lipophilicity. Allyl-substituted analogs () may exhibit lower metabolic stability due to susceptibility to oxidation .

Aromatic Ring Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.